Polar Surface Area: 49% Reduction Relative to Constitutional Isomer Piperidine, 1-(N-phenylalanyl)-
Piperidine, 1-(N-methyl-N-phenylglycyl)- exhibits a calculated polar surface area (PSA) of 23.55 Ų, compared to 46.33 Ų for the constitutional isomer Piperidine, 1-(N-phenylalanyl)-, which shares the identical molecular formula (C₁₄H₂₀N₂O) and molecular weight (232.32 g/mol) but differs in connectivity . This 22.78 Ų reduction (approximately 49%) arises from N-methylation eliminating a primary amine hydrogen bond donor, replacing it with a tertiary amide. PSA values below 60–70 Ų are generally associated with favorable blood-brain barrier penetration, and values below 30 Ų are considered optimal for CNS target engagement . The target compound's PSA of 23.55 Ų falls into this optimal range, whereas the comparator's PSA of 46.33 Ų remains within the permissible but less favorable zone.
| Evidence Dimension | Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | 23.55 Ų |
| Comparator Or Baseline | Piperidine, 1-(N-phenylalanyl)-: 46.33 Ų |
| Quantified Difference | 22.78 Ų reduction (≈49% lower PSA) |
| Conditions | Calculated physicochemical property; computed via standard molecular descriptor algorithms |
Why This Matters
A 49% lower PSA directly translates to predicted superior passive membrane permeability, making the target compound more suitable for cell-based assays and CNS-targeted screening campaigns where intracellular or brain-penetrant compound properties are desired.
- [1] Pajouhesh, H.; Lenz, G.R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2005, 2(4), 541–553. Establishes PSA < 60–70 Ų as favorable for BBB penetration; PSA < 30 Ų considered optimal. View Source
